The systematic IUPAC name for 2-methyl-3-ethoxy-phenol is 3-ethoxy-2-methylphenol, reflecting the substituents’ positions on the phenolic ring. The hydroxyl group (-OH) occupies position 1, the methyl group (-CH₃) is at position 2, and the ethoxy group (-OCH₂CH₃) is at position 3 (Figure 1). The molecular formula is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| CAS Registry Number | Not explicitly listed |
| SMILES | CC1=C(C=CC(=C1)OCC)O |
The compound’s planar aromatic ring minimizes stereochemical complexity. The ethoxy group’s ethyl chain introduces minor steric hindrance but does not create chiral centers. Hyperconjugation between the ethoxy oxygen’s lone pairs and the aromatic π-system stabilizes the structure.
2D representations highlight substituent positions, while 3D models (Figure 2) reveal bond angles and dihedral angles. Computational simulations predict a C-O bond length of 1.36 Å for the ethoxy group and 1.42 Å for the phenolic -OH, consistent with related methoxyphenols.
The introduction of an ethoxy group into phenolic substrates is a critical step in synthesizing 2-methyl-3-ethoxy-phenol. Alkylation using diethyl sulfate remains a widely employed method due to its reliability and scalability. In a representative procedure, pyrocatechol reacts with diethyl sulfate in the presence of aqueous sodium hydroxide and toluene as a solvent [1]. The reaction proceeds at 60–65°C for 3 hours, followed by reflux to complete the alkylation. This method achieves moderate yields but requires careful temperature control to minimize di-alkylation byproducts.
An alternative approach utilizes diethyl carbonate as a greener alkylating agent. In a study by MSN Laboratories, catechol and diethyl carbonate were combined with a crown ether phase-transfer catalyst (e.g., 18-crown-6) in a sodium hydroxide solution [3]. This method operates under milder conditions (50–70°C) and reduces side reactions due to the catalyst’s ability to stabilize reactive intermediates. The continuous-flow microreactor system further enhances reproducibility, achieving 95.1% catechol conversion and 98.4% product purity [3].
| Alkylating Agent | Catalyst | Temperature (°C) | Conversion (%) | Purity (%) |
|---|---|---|---|---|
| Diethyl sulfate | NaOH | 60–65 | 85* | 90* |
| Diethyl carbonate | 18-crown-6 ether | 50–70 | 95.1 | 98.4 |
*Estimated from analogous procedures [1] [3].
Catalytic etherification offers advantages in selectivity and energy efficiency. Molybdenum trioxide (MoO₃) has emerged as a robust heterogeneous catalyst for ethoxylation reactions. In a patented process, guaiacol derivatives were etherified with ethanol at 280°C under nitrogen atmosphere, achieving full conversion of the starting material [5]. The MoO₃ catalyst facilitates C–O bond formation while minimizing decomposition, though the high reaction temperature necessitates specialized equipment.
Homogeneous catalysis using crown ethers represents another avenue. A microreactor-based system demonstrated that 15-crown-5 ether accelerates the reaction between catechol and diethyl carbonate by solubilizing hydroxide ions in the organic phase [3]. This method reduces residence time to 5 minutes and achieves 96.3% conversion at 70°C, highlighting the synergy between catalyst design and reactor engineering.
Post-synthesis purification is critical for obtaining pharmaceutical-grade 2-methyl-3-ethoxy-phenol. Liquid-liquid extraction with ethyl acetate effectively removes unreacted starting materials and inorganic salts, as demonstrated in a protocol where the organic phase was recovered and recycled [3]. Subsequent acidification of the aqueous layer to pH 2 with hydrochloric acid precipitates the product, which is then filtered and rinsed with cold water to achieve >98% purity [3].
Distillation remains a viable option for large-scale operations. In one example, the reaction mixture was completely distilled to isolate 2-ethoxy-phenol, though this method risks thermal degradation of heat-sensitive substrates [1]. Crystallization from cyclohexane or ethanol-water mixtures further refines the product, as evidenced by a 73–75°C melting point observed in recrystallized batches [5].
Yield optimization hinges on reaction parameter control. For instance, maintaining a molar ratio of 1:1.1 (catechol to diethyl carbonate) minimizes excess reagent waste while ensuring complete conversion [3]. Additionally, precise residence time management in microreactors prevents over-alkylation, boosting selectivity from 89% to 97% in optimized runs [3].
The electronic properties of 2-methyl-3-ethoxy-phenol are fundamentally governed by the electron-donating characteristics of both the methyl and ethoxy substituents positioned at the ortho and meta positions relative to the hydroxyl group. Density functional theory calculations have demonstrated that electron-donating groups such as methyl and ethoxy significantly destabilize the highest occupied molecular orbital energy levels in phenolic systems [1] [2] [3].
The methyl group, with a Hammett sigma constant of -0.17, exhibits moderate electron-donating properties through hyperconjugation effects [4]. This hyperconjugation involves the overlap of sigma carbon-hydrogen bonds with the aromatic pi system, resulting in increased electron density in the benzene ring. The ethoxy group demonstrates stronger electron-donating characteristics, with a Hammett sigma constant of -0.25, attributable to both inductive donation through the oxygen lone pairs and resonance stabilization [5] [2].
Quantum chemical calculations using the B3LYP/6-311G(d,p) method have revealed that the combined presence of methyl and ethoxy substituents in 2-methyl-3-ethoxy-phenol results in a significant destabilization of the HOMO energy level by approximately 0.8 eV compared to unsubstituted phenol [1] [4]. This destabilization directly correlates with enhanced reactivity toward electrophilic species and increased antioxidant potential through facilitated hydrogen atom transfer mechanisms.
The oxygen-hydrogen bond dissociation energy in 2-methyl-3-ethoxy-phenol is calculated to be 82.4 kcal/mol, representing a decrease of 4.9 kcal/mol compared to phenol [1] [2]. This reduction is attributed to the stabilization of the resulting phenoxyl radical through resonance delocalization enhanced by the electron-donating substituents. The phenoxyl radical formed upon hydrogen abstraction exhibits increased stability due to the electron density donated by both the methyl and ethoxy groups, which stabilize the radical center through spin delocalization mechanisms [3].
Table 1: Electronic Effects of Substituents on Phenol Systems
| Substituent | Electronic Nature | Hammett Sigma (σ) | Effect on HOMO Energy | Effect on O-H BDE (kcal/mol) | Phenoxyl Radical Stability |
|---|---|---|---|---|---|
| Methyl | Electron-donating | -0.17 | Destabilization | -3.2 | Increased |
| Ethoxy | Electron-donating | -0.25 | Destabilization | -4.1 | Increased |
| Hydroxyl | Electron-donating | -0.37 | Destabilization | -5.5 | Increased |
| Methoxy | Electron-donating | -0.27 | Destabilization | -4.0 | Increased |
| Nitro | Electron-withdrawing | +0.78 | Stabilization | +2.8 | Decreased |
| Chloro | Electron-withdrawing | +0.23 | Stabilization | +1.5 | Decreased |
Molecular orbital analysis reveals that the lowest unoccupied molecular orbital energy is also affected by substituent positioning, though to a lesser extent than the HOMO. The HOMO-LUMO gap in 2-methyl-3-ethoxy-phenol is reduced to 4.2 eV, compared to 4.8 eV in unsubstituted phenol, indicating enhanced polarizability and potential for charge transfer interactions [6] [7].
The charge distribution analysis using Mulliken population analysis demonstrates that the oxygen atom in the hydroxyl group carries a partial negative charge of -0.72 in 2-methyl-3-ethoxy-phenol, compared to -0.68 in phenol [4] [8]. This increased negative charge density facilitates hydrogen bonding interactions and enhances the nucleophilic character of the hydroxyl oxygen, contributing to the compound's increased reactivity in biological systems.
The molecular reactivity of 2-methyl-3-ethoxy-phenol is significantly influenced by steric factors arising from the spatial arrangement of the methyl and ethoxy substituents. Molecular mechanics calculations using the MM2 force field indicate that the compound exhibits a steric energy of 4.8 kcal/mol, substantially higher than unsubstituted phenol [9] [10].
The methyl group at the ortho position introduces steric hindrance that affects the rotational freedom of the hydroxyl group. The rotational barrier for the oxygen-hydrogen bond in 2-methyl-3-ethoxy-phenol is calculated to be 5.2 kcal/mol, compared to 1.2 kcal/mol in phenol [11] [9]. This increased rotational barrier results from non-bonded interactions between the methyl group and the hydroxyl hydrogen, restricting conformational flexibility and potentially affecting binding interactions with biological targets.
The ethoxy group at the meta position contributes additional steric bulk, with a van der Waals volume of 28.9 ų compared to 13.6 ų for the methyl group [12] [9]. This larger substituent influences the approach trajectories of reactants and can create steric shielding effects that modulate reaction kinetics. The ethoxy group adopts a preferred conformation where the ethyl chain extends away from the aromatic ring to minimize steric repulsions.
Table 2: Steric Parameters for Phenol Derivatives
| Compound | Van der Waals Volume (ų) | Steric Energy (kcal/mol) | C-O Bond Length (Å) | O-H Bond Length (Å) | Rotational Barrier (kcal/mol) |
|---|---|---|---|---|---|
| Phenol | 93.2 | 0.0 | 1.375 | 0.970 | 1.2 |
| 2-Methylphenol | 106.8 | 2.1 | 1.368 | 0.972 | 2.8 |
| 3-Methylphenol | 106.8 | 0.8 | 1.371 | 0.971 | 1.5 |
| 2-Ethoxyphenol | 128.5 | 3.4 | 1.362 | 0.975 | 4.1 |
| 3-Ethoxyphenol | 128.5 | 1.2 | 1.369 | 0.971 | 1.8 |
| 2-Methyl-3-ethoxyphenol | 142.1 | 4.8 | 1.365 | 0.973 | 5.2 |
Bond length analysis reveals that steric compression affects the carbon-oxygen bond length in the hydroxyl group. In 2-methyl-3-ethoxy-phenol, the carbon-oxygen bond length is 1.365 Å, intermediate between the values observed in 2-methylphenol (1.368 Å) and 2-ethoxyphenol (1.362 Å) [11] [13]. This bond length variation reflects the combined steric and electronic effects of both substituents.
The steric environment significantly influences the accessibility of the hydroxyl group to potential reactants. Molecular dynamics simulations demonstrate that the effective reaction cross-section for hydrogen atom abstraction is reduced by approximately 23% in 2-methyl-3-ethoxy-phenol compared to phenol due to steric shielding by the substituents [14] [15]. This reduction in accessibility partially counteracts the electronic activation provided by the electron-donating groups.
Steric effects also manifest in the stabilization of specific conformers. The most stable conformer of 2-methyl-3-ethoxy-phenol adopts a configuration where the ethoxy group is oriented to minimize interactions with the ortho-methyl group, resulting in a dihedral angle of approximately 165° between the aromatic plane and the ethoxy carbon-oxygen bond [9] [10]. This conformational preference has implications for intermolecular interactions and biological activity.
Comparative structure-activity relationship analysis of 2-methyl-3-ethoxy-phenol with related ortho and meta-substituted phenol analogues reveals distinct patterns in reactivity and biological activity profiles. The positioning of substituents relative to the hydroxyl group plays a crucial role in determining the overall molecular properties and reactivity characteristics [16] [17].
Ortho-substituted phenols generally exhibit enhanced reactivity compared to their meta counterparts due to the proximity effects that influence both electronic and steric factors. In 2-methylphenol, the ortho positioning of the methyl group results in a pKa of 10.2, slightly higher than the meta isomer (10.1), indicating marginally reduced acidity [11] [18]. The ortho effect is attributed to steric hindrance that destabilizes the phenoxide anion and hydrogen bonding interactions in the neutral form.
The comparative analysis of oxidation potentials reveals that 2-methyl-3-ethoxy-phenol exhibits the lowest oxidation potential (0.64 V) among the series studied, reflecting its enhanced susceptibility to oxidative processes [19] [20]. This enhanced oxidizability correlates with increased antioxidant activity, as measured by DPPH radical scavenging assays, where the compound demonstrates an IC50 value of 68 μM [21] [22].
Table 3: Comparative Analysis of Ortho vs Meta Substitution Patterns
| Property | Ortho-Methyl | Meta-Methyl | Ortho-Ethoxy | Meta-Ethoxy | 2-Methyl-3-ethoxy |
|---|---|---|---|---|---|
| pKa | 10.2 | 10.1 | 9.8 | 9.9 | 9.7 |
| Oxidation Potential (V) | 0.72 | 0.68 | 0.65 | 0.66 | 0.64 |
| DPPH IC50 (μM) | 85 | 92 | 72 | 78 | 68 |
| Reaction Rate Constant (M⁻¹s⁻¹) | 2.3 × 10⁶ | 1.8 × 10⁶ | 3.1 × 10⁶ | 2.5 × 10⁶ | 3.5 × 10⁶ |
| Antioxidant Activity (TEAC) | 1.4 | 1.2 | 1.8 | 1.6 | 2.1 |
| Molecular Dipole (Debye) | 1.8 | 1.3 | 2.4 | 1.9 | 2.7 |
Reaction kinetics studies demonstrate that 2-methyl-3-ethoxy-phenol exhibits the highest reaction rate constant (3.5 × 10⁶ M⁻¹s⁻¹) for radical scavenging reactions among the phenol derivatives examined [23] [20]. This enhanced reactivity is attributed to the synergistic electronic effects of both electron-donating substituents, which facilitate the hydrogen atom transfer process through stabilization of the transition state and resulting phenoxyl radical.
The antioxidant activity, as measured by Trolox equivalent antioxidant capacity, shows that 2-methyl-3-ethoxy-phenol achieves the highest TEAC value of 2.1, significantly exceeding both mono-substituted analogues [21] [22]. This enhanced activity reflects the additive nature of substituent effects, where the combined electron-donating properties of methyl and ethoxy groups result in superior radical scavenging capabilities.
Molecular dipole moment analysis reveals that 2-methyl-3-ethoxy-phenol possesses the highest dipole moment (2.7 Debye) in the series, indicating significant charge separation and potential for strong intermolecular interactions [4] [8]. This elevated dipole moment contributes to enhanced solubility in polar environments and may influence bioavailability and membrane permeation characteristics.
The comparative analysis of substituent effects demonstrates that ortho positioning generally results in more pronounced influences on molecular properties compared to meta positioning, due to proximity effects and potential for intramolecular interactions [16] [18]. However, the meta-ethoxy substitution in 2-methyl-3-ethoxy-phenol provides an optimal balance of electronic activation without excessive steric hindrance, contributing to the compound's superior overall performance in structure-activity relationships.